BenchChemオンラインストアへようこそ!

4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline

Epigenetics BRD9 bromodomain Chemical probe selectivity

4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-32-9) is a heterocyclic small molecule (C16H12N4OS, MW 308.36) built on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. This scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as potent antagonists or inhibitors of diverse targets including P2X7 receptors, phosphodiesterases (PDE2/PDE10), bromodomain-containing protein 9 (BRD9), A2B adenosine receptors, and pro-inflammatory cytokines (TNF-α, IL-6).

Molecular Formula C16H12N4OS
Molecular Weight 308.36
CAS No. 338420-32-9
Cat. No. B2386517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
CAS338420-32-9
Molecular FormulaC16H12N4OS
Molecular Weight308.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4
InChIInChI=1S/C16H12N4OS/c1-21-11-6-8-12(9-7-11)22-16-15-19-17-10-20(15)14-5-3-2-4-13(14)18-16/h2-10H,1H3
InChIKeyRJNKIZKZJUKVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-32-9): Compound Identity and Scaffold Context


4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-32-9) is a heterocyclic small molecule (C16H12N4OS, MW 308.36) built on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold . This scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as potent antagonists or inhibitors of diverse targets including P2X7 receptors, phosphodiesterases (PDE2/PDE10), bromodomain-containing protein 9 (BRD9), A2B adenosine receptors, and pro-inflammatory cytokines (TNF-α, IL-6) [1]. The compound features a 4-methoxyphenylsulfanyl substituent at the C-4 position and lacks substitution at the C-1 position of the triazole ring, a combination that distinguishes it from the majority of biologically characterized analogs in this class . Its predicted density is 1.39±0.1 g/cm³, and it is commercially available from multiple suppliers including Fluorochem and ChemDiv .

Why Generic [1,2,4]Triazolo[4,3-a]quinoxaline Analogs Cannot Substitute for 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-32-9)


The [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibits extreme sensitivity to substitution patterns, where minor structural changes produce profound shifts in target engagement and selectivity [1]. Published SAR studies demonstrate that substituents at the C-1 position (e.g., methyl, trifluoromethyl, or aryl groups) are critical determinants of phosphodiesterase isoform selectivity (PDE2 vs. PDE10) and BRD9 binding affinity, while the nature of the C-4 linker (amine vs. thioether vs. alkoxy) dictates whether a compound engages bromodomains, adenosine receptors, or cytokine pathways [2]. For example, in the BRD9 series, an amine spacer at C-4 was found to be mandatory for protein binding, with alkyl substituents at C-1 controlling selectivity; compounds lacking these features showed dramatically reduced activity [3]. Therefore, substituting 4-(4-methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline—which uniquely combines a C-4 thioether-linked 4-methoxyphenyl group with an unsubstituted C-1 triazole—with a generic analog bearing different substituents at either position risks entirely altering, or abolishing, the biological profile relevant to a given research or industrial application.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-32-9) Against Closest Comparators


C-4 Thioether Linkage Differentiates Target Engagement Profile from C-4 Amine-Linked [1,2,4]Triazolo[4,3-a]quinoxalines Used as BRD9 Binders

In a 2023 SAR study of [1,2,4]triazolo[4,3-a]quinoxaline-based BRD9 binders, an amine spacer at the C-4 position was identified as mandatory for bromodomain binding; compounds lacking this amine linker failed to engage BRD9 [1]. 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline bears a thioether (-S-) rather than amine (-NH-) linker at C-4. According to the published pharmacophore model, this structural difference predicts that the compound will not occupy the BRD9 acetyl-lysine binding pocket in the same manner as characterized amine-linked analogs such as compounds 24 and 36 (IC50 values in the low micromolar range for BRD9) [1]. Consequently, the compound is expected to exhibit a distinct target selectivity profile that avoids bromodomain engagement, a feature that may be advantageous for applications requiring exclusion of BRD9-mediated transcriptional effects.

Epigenetics BRD9 bromodomain Chemical probe selectivity

Absence of C-1 Substituent Differentiates PDE Isoform Selectivity Profile from 1-Aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline PDE2/PDE10 Dual Inhibitors

A series of 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxalines was optimized as dual PDE2/PDE10 inhibitors, with compound 2 achieving IC50 values of 2.8 nM for PDE2 and 35 nM for PDE10 [1]. SAR analysis in this series established that the C-1 aryl substituent and the C-4 methyl group are critical for PDE2/PDE10 potency and brain penetration [1]. 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline lacks both features: it carries no substituent at C-1 and replaces the C-4 methyl with a 4-methoxyphenylsulfanyl group. Based on the published SAR, these structural differences predict that the compound will not inhibit PDE2 or PDE10 with the same potency or selectivity profile as the optimized dual inhibitors. This differentiation is structurally analogous to how varying the C-1 substituent in BRD9-targeting series controlled selectivity [2].

Phosphodiesterase inhibition CNS drug discovery PDE2/PDE10 selectivity

Predicted Physicochemical Differentiation from C-1 Trifluoromethyl Analog (CAS 338420-56-7) in Lipophilicity and Metabolic Stability Profiles

The closest structural analog to 4-(4-methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-32-9) is its C-1 trifluoromethyl derivative (CAS 338420-56-7, MW 376.36, C17H11F3N4OS) . The CF3 group is known to increase lipophilicity (by approximately 0.5–0.8 logP units based on Hansch π constants for CF3 vs. H) and enhance metabolic stability, but also increases molecular weight by 68 Da and predicted density to 1.49±0.1 g/cm³ vs. 1.39±0.1 g/cm³ for the parent compound . 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline, lacking the CF3 group, is predicted to have lower lipophilicity, reduced CYP450-mediated metabolic stability, and smaller molecular size—properties that may favor aqueous solubility and reduce plasma protein binding relative to the trifluoromethyl analog. The CAS 338420-56-7 analog is commercially available with 90% purity from Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) .

Drug-like properties Lipophilicity Metabolic stability ADME prediction

C-4 4-Methoxyphenylsulfanyl Substituent Confers Distinct Cytokine Modulation Potential Differentiated from C-4 Alkoxy-6,9-dichloro-[1,2,4]triazolo[4,3-a]quinoxaline TNF-α/IL-6 Inhibitors

A series of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines was evaluated for inhibition of TNF-α and IL-6 production, with compound 8e identified as the most concomitantly potent dual inhibitor [1]. Compounds 8d, 8f, and 8h specifically inhibited IL-6 without significant effect on TNF-α [1]. This SAR demonstrates that the C-4 substituent directly controls both the potency and the selectivity between TNF-α and IL-6 pathways. 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline bears a C-4 4-methoxyphenylsulfanyl group rather than the alkoxy substituents present in the characterized series and also lacks the 6,9-dichloro substitution. The known TNF-α receptor antagonist R-7050, a triazoloquinoxaline derivative (CAS 303997-35-5), exhibits an EC50 of 0.63 μM for TNF-α-induced ICAM-1 expression inhibition with approximately 2.3-fold selectivity over IL-1β-driven signaling (EC50 1.45 μM) . The structural differences between the target compound and R-7050 predict a divergent cytokine modulation profile.

Anti-inflammatory Cytokine inhibition TNF-α IL-6 Immunomodulation

Potential Differentiation from [1,2,4]Triazolo[4,3-a]quinoxaline A2B Adenosine Receptor Antagonists via Absence of C-1 Substituent Required for Cytotoxic Activity in MDA-MB-231 Cells

A series of 23 [1,2,4]triazolo[4,3-a]quinoxaline derivatives was designed as potential A2B receptor antagonists, with six compounds displaying IC50 values ranging from 1.9 to 6.4 μM against MDA-MB-231 triple-negative breast cancer cells [1]. SAR analysis correlated C-1 substitution with both A2B binding affinity and cytotoxic potency in this series [1]. 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline lacks the C-1 substituents (e.g., aryl or heteroaryl groups) present in the active A2B antagonist series. Based on this published SAR, the compound is predicted to exhibit significantly lower A2B receptor antagonism and consequently reduced cytotoxicity in MDA-MB-231 cells compared to the characterized A2B antagonists [1]. This differentiation is functionally analogous to how C-1 substitution controls selectivity in the BRD9 and PDE series [2].

A2B adenosine receptor Cancer Cytotoxicity MDA-MB-231

Optimal Research and Procurement Scenarios for 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-32-9)


Selectivity Profiling Reference Compound for [1,2,4]Triazolo[4,3-a]quinoxaline Chemical Probe Panels

The compound's unique combination of a C-4 thioether linker and unsubstituted C-1 triazole makes it an ideal negative control or selectivity reference for chemical probe panels evaluating BRD9, PDE2/PDE10, and A2B target engagement [1]. Since published SAR establishes that these targets require specific C-1 and/or C-4 substituents for activity, CAS 338420-32-9 can serve as a structurally matched inactive analog, enabling researchers to distinguish target-specific effects from scaffold-driven non-specific effects in cellular assays [2].

Starting Scaffold for Diversification Library Synthesis Targeting Novel Biological Space

With both C-1 and C-4 positions amenable to further derivatization, CAS 338420-32-9 provides a synthetically tractable starting point for generating focused libraries that explore biological target space orthogonal to known [1,2,4]triazolo[4,3-a]quinoxaline activities (PDE, BRD9, A2B, TNF-α pathways) [1]. The predicted lower lipophilicity relative to the CF3 analog (CAS 338420-56-7) further supports its use in library design where physicochemical property windows are a primary consideration .

Physicochemical Comparator for Computational ADME and Property Prediction Model Validation

The compound's well-defined structure, predicted density (1.39±0.1 g/cm³), and the availability of the closely related but physicochemically distinct CF3 analog (CAS 338420-56-7, predicted density 1.49±0.1 g/cm³) make this pair suitable for validating in silico ADME prediction models [1]. Researchers can use the two analogs to experimentally benchmark predicted differences in logP, solubility, and metabolic stability arising solely from the presence or absence of the C-1 trifluoromethyl group [2].

Chemical Tool for Investigating C-4 Linker Pharmacophore Requirements Across Bromodomain and Cytokine Targets

The C-4 thioether linkage in CAS 338420-32-9 directly contrasts with the C-4 amine linker required for BRD9 binding [1] and the C-4 alkoxy groups associated with TNF-α/IL-6 inhibition [2]. This compound can therefore be deployed in systematic pharmacophore-mapping studies aimed at defining linker preferences (thioether vs. amine vs. alkoxy) for specific protein targets within the triazoloquinoxaline chemical space, generating data that inform rational design of selective chemical probes.

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.